Cholesteryl nonadecanoate CAS number and synonyms
Cholesteryl nonadecanoate CAS number and synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cholesteryl nonadecanoate (B1228766), a cholesterol ester of nonadecanoic acid. This document consolidates its chemical identity, physicochemical properties, and relevant biological context, offering a valuable resource for professionals in research and drug development.
Chemical Identity and Synonyms
Cholesteryl nonadecanoate is unequivocally identified by its Chemical Abstracts Service (CAS) registry number: 25605-90-7 .[1][2][3][4] This unique identifier ensures precise communication and information retrieval in scientific literature and databases.
The compound is also known by several synonyms, reflecting different naming conventions and contexts. These include:
-
Cholesterol, nonadecanoate[2]
-
Cholest-5-en-3-ol (3β)-, nonadecanoate[1]
-
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl nonadecanoate[2]
-
19:0 Cholesteryl ester[2]
-
CE(19:0)
Physicochemical Properties
A summary of the key quantitative data for cholesteryl nonadecanoate is presented in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 25605-90-7 | [1][2][3][4] |
| Molecular Formula | C46H82O2 | [1][4] |
| Molecular Weight | 667.14 g/mol | [1][4] |
| Physical State | Solid | [2] |
| Purity | >99% | [1] |
| Storage Conditions | Freezer | [1] |
Experimental Protocols
Synthesis of Cholesteryl Esters
A general and effective method for the synthesis of cholesteryl esters involves the esterification of cholesterol with the corresponding fatty acid or its activated form. A plausible synthetic route for cholesteryl nonadecanoate would be the reaction of cholesterol with nonadecanoyl chloride in the presence of a base to neutralize the HCl byproduct.
Hypothetical Synthesis Workflow:
Caption: A potential workflow for the synthesis of cholesteryl nonadecanoate.
Analytical Methods
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the analysis of cholesteryl esters.
3.2.1. HPLC Analysis
A reversed-phase HPLC method can be employed for the separation and quantification of cholesteryl nonadecanoate.
Generalized HPLC Workflow:
Caption: A typical workflow for the HPLC analysis of cholesteryl esters.
3.2.2. GC-MS Analysis
GC-MS provides detailed structural information and sensitive detection. Analysis of cholesteryl esters by GC-MS often requires derivatization to increase volatility.
Generalized GC-MS Workflow:
Caption: A general workflow for the GC-MS analysis of cholesteryl esters.
Biological Context and Signaling Pathways
Cholesterol and its esters are integral components of cellular membranes and are involved in various signaling pathways. While the specific role of cholesteryl nonadecanoate is not extensively detailed in the available literature, its implication can be inferred from the broader understanding of long-chain saturated cholesteryl esters in critical biological processes.
Atherosclerosis
Atherosclerosis is a complex disease characterized by the buildup of plaques in arteries. These plaques are rich in lipids, particularly cholesteryl esters.[5] The accumulation of cholesteryl esters within macrophages in the arterial wall leads to the formation of foam cells, a hallmark of early atherosclerotic lesions.
Simplified Atherosclerosis Pathway:
Caption: The role of cholesteryl ester accumulation in foam cell and plaque formation.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue homeostasis. Cholesterol plays a multifaceted role in this pathway, including the modification of the Hedgehog protein itself and the activation of the Smoothened (SMO) receptor.[6][7][8][9][10] While the direct interaction of cholesteryl nonadecanoate with components of the Hh pathway is not established, the cellular lipid environment, including the pool of cholesteryl esters, can influence membrane fluidity and the localization and function of signaling proteins.
Cholesterol's Role in Hedgehog Signaling:
Caption: Cholesterol's dual function in Hedgehog ligand modification and Smoothened activation.
Conclusion
Cholesteryl nonadecanoate, as a long-chain saturated cholesteryl ester, is a molecule of interest in the fields of lipidomics, cell biology, and materials science. This technical guide provides a foundational understanding of its properties and biological relevance. Further research is warranted to elucidate its specific roles in cellular signaling and its potential as a biomarker or therapeutic target.
References
- 1. Cholesteryl Nonadecanoate - CD Biosynsis [biosynsis.com]
- 2. Cholesteryl nonadecanoate | C46H82O2 | CID 14274981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Update on the pathogenesis of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular cholesterol directly activates Smoothened in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hedgehog signaling and its molecular perspective with cholesterol: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholesterol and its derivatives in Sonic Hedgehog signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] The Inseparable Relationship Between Cholesterol and Hedgehog Signaling. | Semantic Scholar [semanticscholar.org]
- 10. Cholesterol access in cellular membranes controls Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
